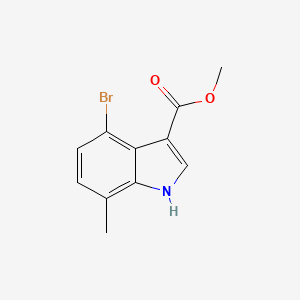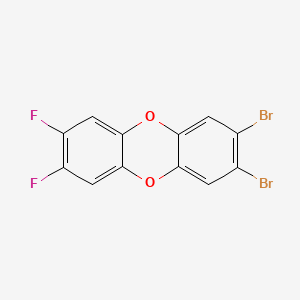
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin is a halogenated derivative of dibenzo-P-dioxin This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to the dibenzo-P-dioxin structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-difluorodibenzo-P-dioxin typically involves the halogenation of dibenzo-P-dioxin. The process can be carried out using bromine and fluorine sources under controlled conditions. The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to prevent unwanted side reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzo-P-dioxin derivatives, while oxidation and reduction reactions can lead to different oxidation states or less halogenated compounds.
科学研究应用
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other halogenated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a tool for studying disease mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,3-Dibromo-7,8-difluorodibenzo-P-dioxin involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific biological system being studied and the nature of the compound’s effects.
相似化合物的比较
2,3-Dibromo-7,8-difluorodibenzo-P-dioxin can be compared with other halogenated dibenzo-P-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin: Similar structure but with different halogen atoms, leading to variations in chemical properties and reactivity.
2,3-Difluoro-7,8-dichlorodibenzo-P-dioxin: Another halogenated derivative with distinct chemical and biological properties.
属性
CAS 编号 |
50585-43-8 |
|---|---|
分子式 |
C12H4Br2F2O2 |
分子量 |
377.96 g/mol |
IUPAC 名称 |
2,3-dibromo-7,8-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI 键 |
OYZFZUIMCOBMIR-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
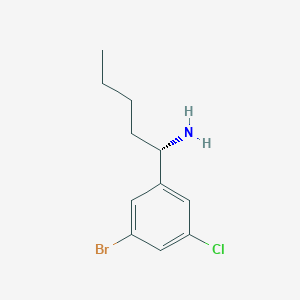
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)

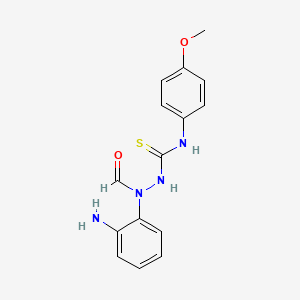
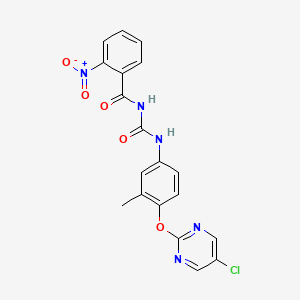
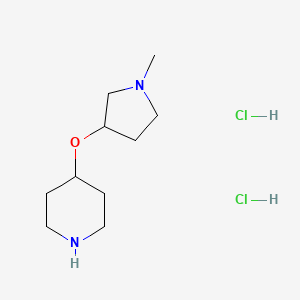
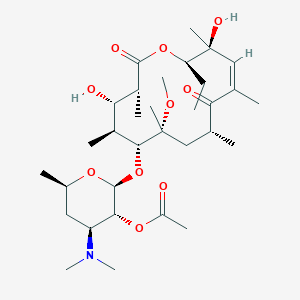
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

